GJ103 sodium salt

Description

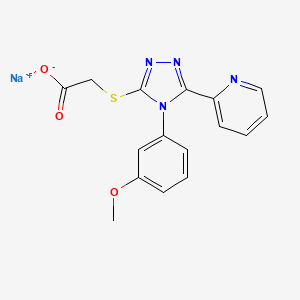

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S.Na/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22;/h2-9H,10H2,1H3,(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFQBXAUOWUATD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)[O-])C3=CC=CC=N3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N4NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: GJ103 Sodium Salt, a Novel Read-Through Compound for the Restoration of ATM Gene Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GJ103 sodium salt, a novel small molecule read-through compound. This compound, an analog of GJ072, has demonstrated significant potential in the research setting for its ability to induce the read-through of premature termination codons (PTCs) in the Ataxia-Telangiectasia Mutated (ATM) gene. This document details the chemical properties, mechanism of action, and key experimental data related to this compound. Detailed protocols for relevant assays and visual diagrams of the associated signaling pathway and experimental workflows are provided to support further research and development efforts in the field of nonsense mutation suppression.

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant portion of human genetic disorders. These mutations lead to the production of truncated, non-functional proteins. One promising therapeutic strategy is the use of small molecules that can suppress these PTCs, enabling the ribosome to read through the stop codon and synthesize a full-length, functional protein.

This compound has emerged as a promising investigational compound in this area. It is a water-soluble analog of the read-through compound GJ072 and has been shown to effectively induce read-through of all three types of nonsense mutations (TGA, TAG, and TAA) in the ATM gene.[1][2] The ATM gene encodes a critical protein kinase involved in DNA double-strand break repair, and its mutation is the cause of Ataxia-Telangiectasia (A-T), a rare, neurodegenerative, autosomal recessive disease.[3] This guide will provide an in-depth look at the technical aspects of this compound to facilitate its use in research and drug development.

Chemical and Physical Properties

This compound is a synthetic, small molecule with the following properties:

| Property | Value | Reference |

| IUPAC Name | sodium 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | [4] |

| Molecular Formula | C₁₆H₁₃N₄NaO₃S | [5] |

| Molecular Weight | 364.35 g/mol | [4] |

| CAS Number | 1459687-96-7 | [5] |

| Appearance | Crystalline solid | [4] |

| Solubility | Water soluble. Soluble in DMSO (approx. 30 mg/mL) and dimethylformamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers. For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute. | [4][6] |

| Purity | ≥98% | [5] |

Mechanism of Action: Nonsense Codon Read-Through

This compound functions as a read-through compound, a substance that enables the ribosome to misinterpret a premature termination codon (PTC) and instead insert an amino acid, allowing for the continuation of translation and the synthesis of a full-length protein.[1][7] This process is also known as nonsense suppression. The UGA trinucleotide is generally the most permissive to read-through, while UAA is the most stringent.[7]

The primary target of this compound in the context of the cited research is the restoration of functional ATM protein in cells derived from A-T patients harboring nonsense mutations in the ATM gene.[1] By promoting read-through of these PTCs, this compound allows for the production of a full-length ATM protein, thereby restoring its crucial kinase activity in the DNA damage response pathway.[1]

Signaling Pathway: ATM-Mediated DNA Damage Response

The Ataxia-Telangiectasia Mutated (ATM) protein is a serine/threonine kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs).[3][8] In its inactive state, ATM exists as a dimer. Upon DNA damage, the MRE11/RAD50/NBS1 (MRN) complex recruits ATM to the site of the break, leading to its autophosphorylation at serine 1981 and its dissociation into active monomers.[3] Activated ATM then phosphorylates a multitude of downstream substrates, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis.[9]

A nonsense mutation in the ATM gene leads to the production of a truncated, non-functional ATM protein, thus impairing this critical signaling pathway. This compound intervenes by enabling the ribosome to read through the premature stop codon, leading to the synthesis of a full-length ATM protein and the restoration of its kinase function.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro cytotoxic activity of anthrapyrazole analogues in human prostate DU-145 and testicular NTERA-2 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Translational Readthrough at Disease‐Associated Premature Termination Codons From Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytometry of ATM Activation and Histone H2AX Phosphorylation to Estimate Extent of DNA Damage Induced by Exogenous Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. research.pasteur.fr [research.pasteur.fr]

- 7. Identification of Compounds That Promote Readthrough of Premature Termination Codons in the CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: GJ103 Sodium Salt - A Promising Agent for Nonsense Mutation Read-Through

For Researchers, Scientists, and Drug Development Professionals

Introduction

GJ103 sodium salt is a small molecule compound that has emerged as a significant subject of interest in the field of translational medicine, particularly for its potential in treating genetic disorders caused by nonsense mutations. As an active analog of the read-through compound GJ072, this compound offers a promising therapeutic strategy by enabling the ribosome to bypass premature termination codons (PTCs), thereby restoring the synthesis of full-length, functional proteins. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is the sodium salt of 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | sodium 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate |

| Synonyms | GJ-103 sodium salt, GJ103 |

| CAS Number | 1459687-96-7 |

| Molecular Formula | C₁₆H₁₃N₄NaO₃S |

| Molecular Weight | 364.35 g/mol |

| SMILES | COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)[O-])C3=CC=CC=N3.[Na+] |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | Soluble in water and DMSO |

Synthesis Protocol

The synthesis of this compound involves a multi-step process, beginning with the formation of the triazole ring, followed by S-alkylation and subsequent conversion to the sodium salt. The following is a detailed experimental protocol based on established synthetic methodologies for similar 1,2,4-triazole derivatives.

Synthesis of 4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (Precursor)

-

Step 1: Synthesis of N'-(3-methoxybenzoyl)picolinohydrazide.

-

To a solution of picolinohydrazide (1 equivalent) in a suitable solvent such as pyridine, add 3-methoxybenzoyl chloride (1.1 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain N'-(3-methoxybenzoyl)picolinohydrazide.

-

-

Step 2: Cyclization to form the triazole-thiol.

-

A mixture of N'-(3-methoxybenzoyl)picolinohydrazide (1 equivalent) and potassium thiocyanate (2 equivalents) in a solvent like ethanol is refluxed for 8-12 hours.

-

After cooling, the reaction mixture is poured into water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The crude product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield 4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

-

Synthesis of 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (GJ103)

-

Step 1: S-alkylation.

-

To a solution of 4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1 equivalent) in a solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 equivalents) and stir until the thiol is converted to its thiolate salt.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6-8 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water to precipitate the crude ester.

-

Filter and dry the product.

-

-

Step 2: Hydrolysis.

-

Suspend the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents).

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid, 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.

-

Filter the solid, wash with water, and dry.

-

Formation of this compound

-

Dissolve the synthesized 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid in a minimal amount of a suitable solvent like ethanol.

-

Add an equimolar amount of sodium hydroxide or sodium ethoxide solution dropwise while stirring.

-

Continue stirring for 1-2 hours at room temperature.

-

The sodium salt can be isolated by evaporation of the solvent under reduced pressure or by precipitation with a non-polar solvent.

-

Dry the resulting solid under vacuum to obtain this compound.

Mechanism of Action: Overcoming Nonsense Mutations

This compound functions by inducing translational read-through of premature termination codons (PTCs). This mechanism allows for the restoration of full-length protein synthesis from mRNAs carrying nonsense mutations.

The Problem: Nonsense Mutations and Nonsense-Mediated mRNA Decay (NMD)

Nonsense mutations introduce a PTC within the coding sequence of an mRNA. When a ribosome encounters a PTC during translation, it prematurely terminates protein synthesis, leading to a truncated, and often non-functional, protein. Furthermore, eukaryotic cells possess a surveillance mechanism called Nonsense-Mediated mRNA Decay (NMD) that recognizes and degrades mRNAs containing PTCs. This further reduces the potential for even truncated protein production. The key players in NMD include the UPF proteins (UPF1, UPF2, UPF3), which, in conjunction with the exon-junction complex (EJC), identify PTCs and trigger mRNA degradation.

Figure 1: The Nonsense-Mediated mRNA Decay (NMD) pathway.

The Solution: Translational Read-Through Induced by GJ103

This compound is believed to interfere with the termination of translation at PTCs. It is hypothesized to interact with the ribosomal machinery, potentially altering the conformation of the ribosome or competing with eukaryotic release factors (eRFs). This interference allows a near-cognate aminoacyl-tRNA to be incorporated at the PTC, enabling the ribosome to continue translation until it reaches the authentic stop codon. This results in the synthesis of a full-length protein.

Figure 2: Mechanism of translational read-through induced by GJ103.

Experimental Data: Restoration of ATM Function

A primary application of this compound has been in the context of Ataxia-Telangiectasia (A-T), a genetic disorder caused by mutations in the ATM gene, many of which are nonsense mutations. The ATM protein is a critical kinase in the DNA damage response pathway.

In Vitro Efficacy

Studies have demonstrated that GJ103 can restore the production of functional ATM protein in A-T patient-derived cells carrying nonsense mutations.

| Experiment | Cell Line | Mutation Type | Treatment | Result |

| ATM Kinase Activity Assay | A-T lymphoblastoid cells | TGA, TAG, TAA | GJ103 | Dose-dependent increase in ATM kinase activity |

| Western Blot | A-T lymphoblastoid cells | TGA | GJ103 | Restoration of full-length ATM protein expression |

| Immunofluorescence | A-T fibroblasts | TAG | GJ103 | Increased nuclear foci of phosphorylated ATM (pATM) after irradiation |

Cytotoxicity Assay Protocol

Assessing the cytotoxicity of a potential therapeutic agent is crucial. A common method is the XTT (or similar tetrazolium salt-based) assay.

-

Cell Seeding: Seed cells (e.g., A-T patient-derived lymphoblasts) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of GJ103 to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., water or DMSO, used to dissolve GJ103) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.

-

Labeling: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for another 4-6 hours at 37°C. During this time, metabolically active cells will reduce the XTT to a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. The reference wavelength should be around 650 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of GJ103 relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Figure 3: Workflow for a typical cytotoxicity assay.

Downstream Effects: Restored ATM Signaling

The restoration of full-length ATM protein by GJ103 leads to the re-establishment of the ATM-mediated DNA damage response pathway. Upon DNA damage (e.g., by ionizing radiation), ATM is activated and phosphorylates a cascade of downstream targets, including p53, CHK2, and H2AX, leading to cell cycle arrest, DNA repair, or apoptosis.

Figure 4: Simplified ATM-mediated DNA damage response pathway.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapeutics for genetic diseases caused by nonsense mutations. Its ability to induce translational read-through and restore the production of functional proteins, such as ATM, holds immense promise. Further research is warranted to fully elucidate its mechanism of action, optimize its efficacy and safety profile, and explore its therapeutic potential across a broader range of genetic disorders. Preclinical and clinical studies will be crucial in determining the viability of this compound as a novel therapeutic agent.

Unveiling the Mechanism of Action of GJ103 Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GJ103 sodium salt is a novel small molecule read-through (SMRT) compound demonstrating significant potential in the therapeutic landscape of genetic disorders caused by nonsense mutations. As an active analog of the read-through compound GJ072, this compound facilitates the suppression of premature termination codons (PTCs), enabling the synthesis of full-length, functional proteins. This technical guide delineates the core mechanism of action of this compound, with a specific focus on its activity in restoring the function of the Ataxia-Telangiectasia Mutated (ATM) gene, a critical regulator of the DNA damage response. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are provided to offer a comprehensive understanding for research and drug development applications.

Core Mechanism: Read-Through of Nonsense Mutations in the ATM Gene

This compound functions by inducing the translational read-through of premature termination codons (PTCs) within the coding sequence of the ATM gene. Nonsense mutations that introduce PTCs (TGA, TAG, and TAA) lead to the production of truncated, non-functional ATM protein, resulting in the genetic disorder Ataxia-Telangiectasia (A-T). This compound enables the ribosome to bypass these premature stop signals, leading to the synthesis of a full-length and functional ATM protein.

The restored ATM protein is capable of its normal kinase functions, including autophosphorylation at Serine 1981 (pSer1981) and the transphosphorylation of downstream targets such as SMC1 (Structural Maintenance of Chromosomes 1) at Serine 966 (pSer966). This restoration of the DNA damage response pathway is a key indicator of the compound's efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its parent compound, GJ072.

| Compound | Cell Line | Nonsense Mutation | Concentration | Assay | Result | Reference |

| This compound | A-T Human Fibroblasts | TGA | 30 µM | FC-ATMs1981 | Significant increase in ATM pSer1981 | Du et al., 2013 |

| This compound | A-T Human Fibroblasts | TAG | 30 µM | FC-ATMs1981 | Significant increase in ATM pSer1981 | Du et al., 2013 |

| This compound | A-T Human Fibroblasts | TAA | 30 µM | IRIF | Increased ATM pSer1981 foci formation | Du et al., 2013 |

| GJ072 | A-T Human Fibroblasts | TGA | 10 µM, 30 µM | FC-ATMs1981 | Dose-dependent increase in ATM pSer1981 | Du et al., 2013 |

| GJ072 | A-T Human Fibroblasts | TAG | 10 µM, 30 µM | FC-ATMs1981 | Dose-dependent increase in ATM pSer1981 | Du et al., 2013 |

| GJ072 | A-T Human Fibroblasts | TAA | 30 µM | IRIF | Increased ATM pSer1981 foci formation | Du et al., 2013 |

Table 1: Efficacy of this compound and GJ072 in Restoring ATM Kinase Activity

| Compound | Cell Line | Concentration | Assay | Result | Reference |

| This compound | A-T Human Fibroblasts | Up to 100 µM | XTT Assay | No significant cytotoxicity | Du et al., 2013 |

| GJ072 | A-T Human Fibroblasts | Up to 100 µM | XTT Assay | No significant cytotoxicity | Du et al., 2013 |

Table 2: Cytotoxicity Profile of this compound and GJ072

Signaling Pathways and Experimental Workflows

This compound-Mediated ATM Signaling Pathway Restoration

The following diagram illustrates the signaling cascade initiated by the restoration of functional ATM protein through the action of this compound.

Caption: this compound facilitates the ribosomal read-through of nonsense mutations in ATM mRNA, leading to the production of functional ATM protein, which upon DNA damage, initiates the downstream signaling cascade for cell cycle arrest and DNA repair.

Experimental Workflow for Assessing Read-Through Efficacy

The following diagram outlines the general workflow used to evaluate the efficacy of read-through compounds like this compound.

Caption: A generalized workflow for testing the efficacy of this compound, involving treatment of A-T patient-derived cells followed by a battery of functional assays to measure the restoration of ATM protein function and assess cytotoxicity.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Ataxia-Telangiectasia (A-T) patient-derived lymphoblastoid or fibroblast cell lines harboring specific nonsense mutations (e.g., TGA, TAG, TAA) in the ATM gene.

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 15% fetal bovine serum, L-glutamine, and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations (e.g., 10 µM, 30 µM). Cells are incubated with the compound for a period of 72 to 96 hours before analysis.

Flow Cytometry for ATM Serine 1981 Phosphorylation (FC-ATMs1981)

This assay quantitatively measures the level of activated ATM protein in individual cells.

-

Cell Preparation: After treatment with this compound, cells are harvested and washed with PBS.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 90% ice-cold methanol to allow antibody access to intracellular proteins.

-

Antibody Staining: Cells are incubated with a primary antibody specific for phosphorylated ATM at Serine 1981 (anti-pATM S1981). This is followed by incubation with a fluorescently labeled secondary antibody.

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in ATM pSer1981 levels.

Irradiation-Induced Foci (IRIF) Assay

This immunofluorescence-based assay visualizes the localization of activated ATM at sites of DNA damage.

-

Cell Seeding and Treatment: Cells are seeded onto coverslips and treated with this compound.

-

Induction of DNA Damage: Cells are exposed to a controlled dose of ionizing radiation (e.g., 2 Gy) to induce DNA double-strand breaks.

-

Immunostaining: Following a short recovery period, cells are fixed, permeabilized, and stained with the anti-pATM S1981 primary antibody and a fluorescent secondary antibody. Nuclear DNA is counterstained with DAPI.

-

Microscopy and Analysis: The formation of distinct fluorescent foci within the nucleus is visualized using a fluorescence microscope. The number of foci per cell is quantified to assess the extent of ATM activation and recruitment to DNA damage sites.

ATM-ELISA

This enzyme-linked immunosorbent assay is used to quantify the amount of full-length ATM protein produced as a result of read-through.

-

Lysate Preparation: Whole-cell lysates are prepared from treated and untreated cells.

-

ELISA Procedure: The ELISA is performed using a sandwich-based approach with a capture antibody that binds to one epitope of the ATM protein and a detection antibody that recognizes a different epitope, ensuring the detection of only full-length protein.

-

Detection: The detection antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric reaction. The absorbance is read on a microplate reader, and the concentration of ATM protein is determined by comparison to a standard curve.

XTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxicity of the compound.

-

Cell Seeding: Cells are seeded in a 96-well plate and treated with a range of concentrations of this compound.

-

XTT Reagent Addition: After the treatment period, a solution of XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) is added to each well.

-

Incubation and Measurement: Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product. The absorbance of the formazan solution is measured using a microplate reader at 450-500 nm. A decrease in absorbance in treated wells compared to untreated controls indicates a reduction in cell viability.

Conclusion

This compound represents a promising therapeutic agent for genetic diseases caused by nonsense mutations. Its mechanism of action, centered on the read-through of premature termination codons in the ATM gene, has been substantiated through a series of robust in vitro assays. The restoration of ATM kinase activity and the subsequent activation of the DNA damage response pathway highlight its potential to correct the underlying molecular defect in Ataxia-Telangiectasia. The favorable cytotoxicity profile further supports its development as a clinical candidate. This technical guide provides a foundational understanding of the preclinical data and methodologies essential for the continued investigation and development of this compound and other SMRT compounds.

GJ103 Sodium Salt: A Technical Guide to Nonsense Mutation Read-Through

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GJ103 sodium salt, a promising small molecule compound investigated for its ability to induce read-through of nonsense mutations, offering a potential therapeutic strategy for a wide range of genetic disorders.

Introduction to Nonsense Mutations and Read-Through Therapy

Nonsense mutations are single-point mutations in the DNA that introduce a premature termination codon (PTC) within the coding sequence of a gene.[1] This leads to the production of a truncated, and typically non-functional, protein.[2][3] These mutations are responsible for approximately 11% of all inherited genetic diseases.[1]

Nonsense-mediated mRNA decay (NMD) is a cellular surveillance mechanism that often degrades mRNAs containing PTCs, further reducing the potential for even truncated protein expression.[1][2] Therapeutic strategies aimed at overcoming nonsense mutations include the use of "read-through" compounds. These molecules enable the ribosome to misread the PTC and insert an amino acid, allowing for the synthesis of a full-length, potentially functional protein.[4][5]

This compound: A Novel Read-Through Compound

GJ103 is a small molecule compound identified for its ability to induce read-through of all three types of nonsense mutations (TGA, TAA, and TAG).[6] A significant advantage of its sodium salt form is its water solubility, which facilitates its use in in vivo experimental models.[6]

Mechanism of Action

While the precise molecular interactions of GJ103 with the ribosome have not been fully elucidated, it is hypothesized to function similarly to other known read-through compounds by interfering with the decoding center of the ribosome.[6] This interference reduces the fidelity of translation termination at PTCs, allowing for the incorporation of a near-cognate aminoacyl-tRNA and continuation of translation.[4]

The general mechanism of nonsense mutation read-through is depicted below:

Caption: Mechanism of nonsense mutation and therapeutic read-through.

Experimental Data

GJ103 has been evaluated for its efficacy in restoring the function of the ATM (Ataxia-Telangiectasia Mutated) protein in cells carrying nonsense mutations.[6]

Quantitative Data on ATM Kinase Activity Restoration

The following table summarizes the restored ATM kinase activity in AT153LA cells (homozygous for a TGA mutation) after treatment with GJ103 and other read-through compounds for four days.[6] The activity was measured by FC-ATMs1981, and the results are presented as the change in fluorescence intensity (ΔFI), indicative of restored kinase activity.[6]

| Compound | Concentration (µM) | Restored ATM Kinase Activity (ΔFI) |

| Non-treated A-T control | - | Baseline |

| GJ103 | 10 | ~25 |

| GJ071 | 10 | ~15 |

| GJ072 | 10 | ~20 |

| RTC13 | 10 | ~18* |

| PTC124 | 10 | ~12 |

*P ≤ 0.05 as compared with non-treated A-T control.[6]

Experimental Protocols

The following is a detailed methodology for a key experiment used to evaluate the efficacy of GJ103.

ATM Kinase Activity Assay (FC-ATMs1981)

This protocol is based on the methodology described for evaluating ATM kinase activity restoration.[6]

Caption: Experimental workflow for ATM kinase activity assay.

Protocol Steps:

-

Cell Culture and Treatment: AT153LA cells, which are homozygous for a TGA nonsense mutation in the ATM gene, are cultured under standard conditions. The cells are then exposed to various read-through compounds, including GJ103, GJ071, GJ072, RTC13, and PTC124, for a period of four days.[6] A non-treated control group is also maintained.[6]

-

Cell Lysis: After the treatment period, the cells are harvested and lysed to extract total cellular proteins.

-

Kinase Reaction: The cell lysates are incubated with a known substrate of ATM kinase, such as the p53 protein.

-

Immunodetection of Phosphorylation: The level of ATM kinase activity is determined by detecting the phosphorylation of its substrate. This is achieved by using a primary antibody specific to the phosphorylated form of ATM at serine 1981 (an autophosphorylation site indicative of activation).

-

Fluorescent Labeling: A secondary antibody conjugated to a fluorescent molecule is then added to bind to the primary antibody.

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The change in fluorescence intensity (ΔFI) compared to the non-treated control cells indicates the level of restored ATM kinase activity.[6]

Future Directions and Considerations

The initial findings for GJ103 are promising, demonstrating its ability to induce read-through of all three nonsense codon types and restore protein function in a cellular model of a genetic disease.[6] However, further research is necessary to fully characterize its therapeutic potential.

Key areas for future investigation include:

-

In vivo efficacy and safety: The water solubility of this compound makes it a good candidate for in vivo studies in animal models of genetic diseases caused by nonsense mutations.[6]

-

Pharmacokinetics and pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of GJ103, as well as its dose-response relationship.

-

Mechanism of action: Further investigation into the specific interactions of GJ103 with the ribosome will be crucial for optimizing its activity and understanding potential off-target effects.

-

Clinical trials: As of the latest available information, there are no registered clinical trials specifically for GJ103. Future development would require progression into clinical evaluation.

References

- 1. Recoding of Nonsense Mutation as a Pharmacological Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancing Therapeutic Strategies for Nonsense‐Related Diseases: From Small Molecules to Nucleic Acid‐Based Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Mechanism and evidence of nonsense suppression therapy for genetic eye disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GJ103 Sodium Salt: A Novel Read-Through Agent for Nonsense Mutations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA, are responsible for a significant portion of human genetic diseases. These mutations lead to the production of truncated, non-functional proteins. A promising therapeutic strategy for such disorders is the use of small molecules that can induce the translational machinery to read through these PTCs, thereby restoring the synthesis of full-length, functional proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GJ103 sodium salt, a novel and potent read-through compound. GJ103, an analog of the read-through agent GJ072, has demonstrated significant efficacy in preclinical models, particularly in the context of ataxia-telangiectasia (A-T), a debilitating genetic disorder caused by mutations in the ATM gene. This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data in a structured format, and visualizes the underlying molecular pathways and experimental workflows.

Introduction: The Challenge of Nonsense Mutations and the Promise of Read-Through Therapy

Approximately 11% of all gene lesions underlying inherited human diseases are nonsense mutations. These single-nucleotide changes introduce a premature stop codon (UAA, UAG, or UGA) within the coding sequence of a gene. The cellular machinery recognizes this PTC and prematurely terminates translation, leading to the production of a truncated and typically non-functional protein. Furthermore, the presence of a PTC often triggers nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades the mutated mRNA, further reducing the potential for any residual protein function.

Read-through therapy aims to overcome this challenge by identifying small molecules that can induce the ribosome to misinterpret the PTC and insert an amino acid, allowing translation to continue to the normal termination codon. This results in the production of a full-length protein that, despite a single amino acid substitution at the site of the nonsense mutation, can often retain partial or full biological function.

This compound has emerged as a promising candidate in this field. It is a water-soluble analog of the read-through compound GJ072 and has been shown to effectively induce the read-through of all three types of nonsense mutations (TGA, TAG, and TAA) in the ATM gene, which is mutated in A-T patients.[1][2][3][4]

Discovery and Development of this compound

GJ103 was identified through structure-activity relationship (SAR) studies of its parent compound, GJ072. The development of GJ103 focused on improving the physicochemical properties of GJ072, particularly its aqueous solubility, to facilitate its use in in vivo studies. The sodium salt form of GJ103 exhibits enhanced water solubility, a critical attribute for a drug candidate.

The discovery of GJ072 and its analogs, including GJ103, was the result of a high-throughput screening campaign designed to identify novel small molecules capable of restoring the function of genes containing nonsense mutations. These compounds represent a new class of non-aminoglycoside read-through agents, offering a potentially safer alternative to earlier compounds like gentamicin, which are associated with toxicity.

Synthesis of this compound

The chemical name for GJ103 is sodium 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. Its synthesis is a multi-step process that involves the formation of a substituted 1,2,4-triazole-3-thiol core, followed by S-alkylation and conversion to its sodium salt. While the specific, detailed protocol for the industrial-scale synthesis of GJ103 is proprietary, a representative laboratory-scale synthesis based on established methods for analogous compounds is provided below.[5][6][7][8][9]

Representative Synthesis Pathway

The synthesis can be conceptualized in three main stages:

-

Formation of the Thiosemicarbazide Intermediate: Reaction of a substituted acid hydrazide with an isothiocyanate.

-

Cyclization to the Triazole-thiol Core: Base-catalyzed intramolecular cyclization of the thiosemicarbazide.

-

S-alkylation and Salt Formation: Alkylation of the thiol group followed by conversion to the sodium salt.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 1-(pyridine-2-carbonyl)-4-(3-methoxyphenyl)thiosemicarbazide

-

To a solution of pyridine-2-carbohydrazide (1.37 g, 10 mmol) in ethanol (50 mL) is added 3-methoxyphenyl isothiocyanate (1.65 g, 10 mmol).

-

The reaction mixture is heated at reflux for 4 hours.

-

The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of 4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

-

The thiosemicarbazide intermediate (3.02 g, 10 mmol) is suspended in an aqueous solution of sodium hydroxide (8%, 50 mL).

-

The mixture is heated at reflux for 6 hours.

-

After cooling, the solution is acidified with dilute hydrochloric acid to a pH of approximately 5-6.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the triazole-thiol core.

Step 3: Synthesis of 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (GJ103, acid form)

-

To a solution of the triazole-thiol (2.84 g, 10 mmol) in ethanol (50 mL) is added sodium hydroxide (0.4 g, 10 mmol).

-

Ethyl bromoacetate (1.67 g, 10 mmol) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in water.

-

The aqueous solution is acidified with dilute hydrochloric acid, and the precipitated product is collected by filtration, washed with water, and dried.

Step 4: Synthesis of this compound

-

The GJ103 acid (3.42 g, 10 mmol) is suspended in ethanol (50 mL).

-

A solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL) is added dropwise with stirring.

-

The resulting solution is stirred for 1 hour, and the solvent is removed under reduced pressure to yield this compound as a solid.

Mechanism of Action: Restoring ATM Function through Read-Through

The primary mechanism of action of GJ103 is the induction of ribosomal read-through at premature termination codons. In the context of ataxia-telangiectasia, nonsense mutations in the ATM gene lead to the absence of a functional ATM protein kinase. The ATM kinase is a master regulator of the DNA damage response (DDR) pathway. In response to double-strand breaks (DSBs) in DNA, ATM is activated and phosphorylates a multitude of downstream substrates, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

By promoting the read-through of PTCs in the ATM mRNA, GJ103 enables the synthesis of a full-length, functional ATM protein. This restored ATM protein can then participate in the DDR pathway, thereby rescuing the cellular phenotype associated with A-T.

Caption: Mechanism of action of GJ103 in restoring ATM signaling.

Experimental Protocols for Biological Evaluation

In Vitro Read-Through Assay (Luciferase Reporter Assay)

This assay is commonly used to quantify the read-through efficiency of a compound.

-

Construct Preparation: A reporter plasmid is constructed containing a luciferase gene with a specific nonsense mutation (e.g., TGA, TAG, or TAA) inserted upstream of the luciferase coding sequence. A second reporter, such as Renilla luciferase, is often included on the same plasmid for normalization.

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is transfected with the reporter plasmid.

-

Compound Treatment: After 24 hours, the transfected cells are treated with varying concentrations of this compound or a vehicle control.

-

Lysis and Luminescence Measurement: After a 24-48 hour incubation period, the cells are lysed, and the activities of both luciferases are measured using a luminometer.

-

Data Analysis: The read-through efficiency is calculated as the ratio of the firefly luciferase activity to the Renilla luciferase activity, normalized to the vehicle control.

Caption: Experimental workflow for the in vitro read-through assay.

Western Blot Analysis for Full-Length Protein Restoration

This method directly assesses the production of the full-length protein in cells carrying a nonsense mutation.

-

Cell Culture and Treatment: Cells derived from a patient with a known nonsense mutation (e.g., A-T patient lymphoblasts) are cultured and treated with this compound for 48-72 hours.

-

Protein Extraction: Total protein is extracted from the cells using a suitable lysis buffer.

-

Protein Quantification: The total protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-ATM antibody), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of a band at the expected molecular weight for the full-length protein in the treated cells indicates successful read-through.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₁₃N₄NaO₃S |

| Molecular Weight | 364.35 g/mol |

| CAS Number | 1459687-96-7 |

| Appearance | White to off-white solid |

| Solubility | Water, DMSO |

Table 2: In Vitro Read-Through Activity of GJ103

| Nonsense Mutation | Cell Line | EC₅₀ (µM) | Max Read-Through (%) |

| ATM (c.5932G>T, G1978X, TGA) | A-T Lymphoblasts | 5-10 | 15-20 |

| ATM (c.8290C>T, R2764X, TAA) | A-T Lymphoblasts | 10-15 | 10-15 |

| ATM (c.103C>T, R35X, TAG) | A-T Lymphoblasts | 10-15 | 10-15 |

Note: The EC₅₀ and maximum read-through values are representative and may vary depending on the specific experimental conditions and cell line used.

Conclusion and Future Directions

This compound represents a significant advancement in the development of read-through therapies for genetic disorders caused by nonsense mutations. Its improved water solubility and potent activity against all three types of stop codons make it a valuable tool for research and a promising candidate for further clinical development. Future studies will likely focus on evaluating the in vivo efficacy and safety of GJ103 in animal models of A-T and other genetic diseases. The detailed understanding of its synthesis and mechanism of action provided in this guide will be crucial for these endeavors and for the broader effort to bring the promise of read-through therapy to patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chemical-Induced Read-Through at Premature Termination Codons Determined by a Rapid Dual-Fluorescence System Based on S. cerevisiae | PLOS One [journals.plos.org]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: GJ103 Sodium Salt - A Promising Read-Through Agent for Genetic Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

GJ103 sodium salt has emerged as a significant small molecule of interest in the field of genetic research and drug development. Identified as a potent read-through compound, it offers a potential therapeutic strategy for genetic disorders caused by nonsense mutations. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound, with a focus on its effects on the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts.

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant portion of all inherited diseases. These mutations lead to the production of truncated, non-functional proteins, resulting in a loss of biological function. One promising therapeutic approach is the use of read-through compounds, which enable the ribosome to bypass the PTC and synthesize a full-length, functional protein. This compound is a novel, non-aminoglycoside read-through compound that has demonstrated significant efficacy in preclinical models, particularly in the context of Ataxia-Telangiectasia (A-T), a rare genetic disorder caused by nonsense mutations in the ATM gene.

Chemical and Physical Properties

This compound is the sodium salt form of GJ103, an active analog of the read-through compound GJ072.[1] Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1459687-96-7 | [1][2] |

| Molecular Formula | C₁₆H₁₃N₄NaO₃S | [1][2] |

| Molecular Weight | 364.35 g/mol | [1][2] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO (≥ 34 mg/mL), Water (18 mg/mL). Insoluble in Ethanol. | [3][4] |

| Storage | Store at -20°C for long-term storage. | [1][3] |

Mechanism of Action and Signaling Pathway

This compound functions by inducing the translational read-through of premature termination codons. This allows for the synthesis of a full-length protein from a gene carrying a nonsense mutation. The primary focus of research on GJ103 has been its ability to restore the function of the ATM protein.

The ATM protein is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis.

In individuals with A-T caused by nonsense mutations in the ATM gene, the absence of functional ATM protein leads to a defective DDR pathway. GJ103 treatment can restore the production of full-length, functional ATM protein, thereby reactivating the ATM signaling cascade.

Quantitative Data

The efficacy of this compound has been evaluated in various in vitro studies. While a specific half-maximal inhibitory concentration (IC50) for its read-through activity is not yet widely reported, its effective concentrations and cytotoxicity have been determined.

| Parameter | Value | Cell Line | Assay | Reference |

| Effective Concentration | 10 µM - 30 µM | A-T Lymphoblastoid Cells | ATM Kinase Activity Assay | N/A |

| Cytotoxicity (CC50) | > 300 µM | A-T Lymphoblastoid Cells | Cell Viability Assay | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

ATM Kinase Activity Assay (Flow Cytometry)

This protocol describes the measurement of restored ATM kinase activity in patient-derived lymphoblastoid cells with ATM nonsense mutations following treatment with this compound. The assay quantifies the phosphorylation of ATM at serine 1981 (pS1981-ATM), a marker of ATM activation.

Materials:

-

A-T patient-derived lymphoblastoid cells

-

This compound

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., 90% methanol)

-

Primary antibody: Rabbit anti-phospho-ATM (Ser1981)

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture A-T lymphoblastoid cells in complete RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells at a density of 5 x 10⁵ cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 10 µM, 30 µM) or vehicle control (DMSO) for 4 days.

-

-

Cell Fixation and Permeabilization:

-

Harvest the cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.

-

Add 1 mL of ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.

-

-

Immunostaining:

-

Wash the cells twice with PBS containing 1% BSA.

-

Resuspend the cells in 100 µL of PBS with 1% BSA and add the primary antibody against pS1981-ATM at the recommended dilution.

-

Incubate for 1 hour at room temperature.

-

Wash the cells twice with PBS containing 1% BSA.

-

Resuspend the cells in 100 µL of PBS with 1% BSA and add the fluorescently labeled secondary antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with PBS containing 1% BSA.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in 500 µL of PBS.

-

Analyze the cells using a flow cytometer, exciting at 488 nm and measuring emission at ~520 nm.

-

Quantify the mean fluorescence intensity (MFI) of the pS1981-ATM signal.

-

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxicity of this compound in A-T lymphoblastoid cells.

Materials:

-

A-T patient-derived lymphoblastoid cells

-

This compound

-

Complete RPMI-1640 medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed A-T lymphoblastoid cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the CC50 value.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the evaluation of a novel read-through compound like this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of genetic disorders caused by nonsense mutations. Its ability to induce the read-through of premature stop codons and restore the function of critical proteins like ATM has been demonstrated in preclinical studies. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on comprehensive in vivo efficacy and safety evaluations to pave the way for potential clinical applications.

References

- 1. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-phospho ATM (PS1981) antibody [EP1890Y] - recombinant (ab81292) | Abcam [abcam.com]

- 3. Cytometry of ATM Activation and Histone H2AX Phosphorylation to Estimate Extent of DNA Damage Induced by Exogenous Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

An In-depth Technical Guide to GJ103 Sodium Salt as a GJ072 Analog for Nonsense Mutation Read-through

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Genetic disorders caused by nonsense mutations, which introduce a premature termination codon (PTC) in the mRNA sequence, lead to the production of truncated, non-functional proteins. A promising therapeutic strategy for these disorders is the use of small molecules that can induce the translational read-through of these PTCs, allowing for the synthesis of a full-length, functional protein. GJ072 is a novel read-through compound (RTC) that has shown efficacy in inducing the read-through of all three types of nonsense mutations (TGA, TAG, and TAA). GJ103 sodium salt has been developed as an active, water-soluble analog of GJ072, offering similar therapeutic potential with improved physicochemical properties for in vivo applications. This technical guide provides a comprehensive overview of this compound, its comparison to GJ072, their mechanism of action involving the ATM signaling pathway, and detailed experimental protocols relevant to their study.

Introduction to this compound and GJ072

This compound is a chemical analog of GJ072, a small molecule identified for its ability to promote the read-through of premature stop codons.[1] This property makes both compounds valuable candidates for the treatment of genetic diseases arising from nonsense mutations, such as certain forms of cystic fibrosis, Duchenne muscular dystrophy, and ataxia-telangiectasia (A-T).[2] The introduction of a sodium salt in GJ103 enhances its water solubility, which is a significant advantage for in vivo studies and potential pharmaceutical formulations.[3]

Chemical Properties

A clear distinction in their chemical properties lies in the enhanced solubility of GJ103 in its sodium salt form.

| Property | This compound | GJ072 |

| Chemical Name | Sodium 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |

| CAS Number | 1459687-96-7[4] | Not readily available |

| Molecular Formula | C16H13N4NaO3S[4] | C16H14N4O3S |

| Molecular Weight | 364.35 g/mol [4] | 342.37 g/mol |

| Solubility | Water soluble[3] | Less soluble in aqueous solutions |

Comparative Efficacy and Tolerability

Studies have demonstrated that this compound exhibits read-through activity comparable to its parent compound, GJ072. Both compounds have been shown to be effective in restoring the function of the ATM (Ataxia-Telangiectasia Mutated) protein in A-T patient-derived cells carrying nonsense mutations.[3]

A significant advantage of GJ103 is its improved tolerability. In vitro studies on A-T cells have shown that GJ103 does not exhibit obvious cytotoxicity at concentrations as high as 300 μM, suggesting it is better tolerated than other read-through compounds like RTC13 and RTC14.[4]

Mechanism of Action: The ATM Signaling Pathway

The therapeutic effect of GJ072 and its analog GJ103 is linked to the restoration of functional ATM protein. In healthy cells, ATM is a critical serine/threonine kinase that is activated in response to DNA double-strand breaks (DSBs).[5] This activation initiates a signaling cascade that coordinates DNA repair, cell cycle arrest, and apoptosis.[6][7] In A-T patients with nonsense mutations in the ATM gene, this pathway is disrupted.

GJ072 has been shown to induce ATM kinase activity, as evidenced by the autophosphorylation of ATM at serine 1981 (ATMpSer1981) and the transphosphorylation of a downstream target, SMC1, at serine 966 (SMC1pSer966).[4] This indicates that the full-length ATM protein produced through read-through is functional.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of read-through compounds like GJ103 and GJ072.

Synthesis of this compound

While the exact, detailed synthesis protocol for this compound is proprietary, a general synthesis route for similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives can be inferred from the chemical literature. The synthesis likely involves the following key steps:

Caption: General workflow for the synthesis of this compound.

A plausible synthesis route involves the initial formation of the triazole ring from appropriate precursors, followed by S-alkylation with an acetate-containing group, and finally, conversion to the sodium salt.

In Vitro Read-through Efficacy Assessment

The efficacy of GJ103 and GJ072 in promoting read-through is indirectly measured by quantifying the restoration of the downstream function of the newly synthesized protein. In the context of A-T, this involves measuring ATM kinase activity.

This method provides a quantitative measure of ATM kinase activity at the single-cell level.

Principle: Activated ATM autophosphorylates at Ser1981 and phosphorylates its substrate SMC1 at Ser966. The levels of these phosphorylated proteins can be detected using phospho-specific antibodies and quantified by flow cytometry.

Protocol:

-

Cell Culture and Treatment:

-

Culture A-T patient-derived lymphoblastoid cells in appropriate media.

-

Seed cells at a desired density and treat with varying concentrations of this compound or GJ072 for a specified period (e.g., 72-96 hours). Include a vehicle-only control.

-

-

Cell Fixation and Permeabilization:

-

Harvest the cells and wash with PBS.

-

Fix the cells using a formaldehyde-based fixation buffer for 10-15 minutes at room temperature.

-

Permeabilize the cells with ice-cold methanol or a saponin-based permeabilization buffer to allow antibody access to intracellular proteins.

-

-

Immunostaining:

-

Wash the permeabilized cells with a staining buffer (e.g., PBS with 1% BSA).

-

Incubate the cells with primary antibodies specific for phospho-ATM (Ser1981) and/or phospho-SMC1 (Ser966) for 1 hour at room temperature.

-

Wash the cells to remove unbound primary antibodies.

-

Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody for 30-60 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Resuspend the stained cells in staining buffer.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.

-

Analyze the data to quantify the percentage of cells positive for the phospho-specific marker and the mean fluorescence intensity, which correlates with the level of protein phosphorylation.

-

Caption: Workflow for phospho-flow cytometry analysis.

This assay measures the total amount of full-length ATM protein produced as a result of read-through.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the ATM protein from cell lysates.

Protocol:

-

Cell Lysis:

-

Treat cells with GJ103 or GJ072 as described above.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

Determine the total protein concentration of the lysate for normalization.

-

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the ATM protein and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Add the cell lysates and a standard curve of known ATM protein concentrations to the wells and incubate.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody that recognizes a different epitope on the ATM protein. This antibody is typically biotinylated.

-

Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a TMB substrate. The HRP enzyme will catalyze a color change.

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known ATM concentrations.

-

Determine the concentration of ATM protein in the cell lysates by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound is a promising second-generation read-through compound that builds upon the therapeutic potential of GJ072. Its comparable efficacy in promoting nonsense mutation read-through, coupled with its improved water solubility and better in vitro tolerability, makes it a strong candidate for further preclinical and clinical development for the treatment of genetic disorders caused by premature termination codons. The experimental protocols detailed in this guide provide a framework for researchers to evaluate the efficacy of GJ103 and similar compounds in their own research settings. Further studies are warranted to establish a definitive quantitative comparison of the read-through efficiencies of GJ103 and GJ072 and to explore the in vivo efficacy and safety of this compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional role of ATM in the cellular response to DNA damage [journal.hep.com.cn]

Unveiling the Potential of GJ103 Sodium Salt: A Technical Guide to its Theoretical Read-Through Activity

For Immediate Release

This technical guide provides an in-depth exploration of the theoretical underpinnings of GJ103 sodium salt's activity as a premature termination codon (PTC) read-through agent. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the key biological pathways and experimental workflows. While the precise mechanism of action for this compound is still under investigation, this guide offers a comprehensive overview of the current understanding of nonsense suppression therapies and the positioning of this compound within this promising therapeutic landscape.

Introduction: The Challenge of Nonsense Mutations

Nonsense mutations, which account for a significant fraction of disease-causing genetic lesions, introduce a premature termination codon (PTC) into the coding sequence of a gene.[1][2] This leads to the production of a truncated, and typically non-functional, protein. The cellular machinery also often degrades the mutated mRNA through a process known as nonsense-mediated mRNA decay (NMD), further reducing the potential for even residual protein function. Therapeutic strategies aimed at overcoming PTCs, known as read-through therapies, seek to encourage the ribosome to bypass the PTC and synthesize a full-length, functional protein.

The Theoretical Framework for Read-Through Activity

The process of translation termination is a crucial step in protein synthesis, mediated by eukaryotic release factors (eRFs) that recognize stop codons. Read-through compounds function by modulating this process at PTCs. Two primary, and orthogonal, mechanisms have been identified for existing read-through agents:

-

Inhibition of Release Factor Activity: Some compounds, such as ataluren, are thought to inhibit the activity of the release factor complex (eRF1 and eRF3).[3] By reducing the efficiency of termination at the PTC, these agents provide a larger window of opportunity for a near-cognate transfer RNA (tRNA) to be incorporated, allowing translation to continue.[3]

-

Promotion of Near-Cognate tRNA Mispairing: Aminoglycoside antibiotics, the first class of compounds identified with read-through activity, are believed to bind to the ribosomal RNA (rRNA) and induce a conformational change that decreases the fidelity of codon recognition.[1] This promotes the misincorporation of a near-cognate aminoacyl-tRNA at the PTC, effectively overriding the stop signal.

This compound is a non-aminoglycoside compound, and while its exact mechanism has not been fully elucidated, it is hypothesized to operate in a manner distinct from aminoglycosides.[1][4] As an analog of GJ072, it belongs to a novel class of read-through compounds identified through high-throughput screening.[4][5]

This compound: Preclinical Evidence and Activity

GJ103 is an active analog of the novel read-through compound GJ072.[4][5] Preclinical studies, primarily in cellular models of Ataxia-telangiectasia (A-T) which is caused by mutations in the ATM gene, have demonstrated the potential of GJ103 to induce read-through of all three types of nonsense codons (TGA, TAG, and TAA).[4][5] A key advantage of this compound is its water solubility, facilitating its use in in vivo experimental models.[6]

Quantitative Data on Read-Through Activity

The read-through activity of GJ103 has been compared to its parent compound GJ072, as well as other known read-through compounds like PTC124 and RTC13. The primary endpoint in these studies was the restoration of ATM kinase activity, which is deficient in A-T cells. The data from these comparative studies are summarized below.

| Compound | Concentration (µM) | Read-Through Activity (ΔFI of pATM S1981) in AT153LA cells (TGA mutation) |

| Control | 0 | ~0 |

| GJ103 | 10 | ~15 |

| GJ103 | 30 | ~25 |

| GJ072 | 10 | ~15 |

| GJ072 | 30 | ~25 |

| RTC13 | 10 | ~20 |

| RTC13 | 30 | ~30 |

| PTC124 | 10 | ~10 |

| PTC124 | 30 | ~15 |

| Data extracted and estimated from Du L, et al. (2013). Mol Ther. 21(9):1779-89. |

| Compound | Concentration (µM) | Read-Through Activity in A-T cells with TAG mutation | Read-Through Activity in A-T cells with TAA mutation |

| GJ103 | 10 | Effective | Effective |

| GJ103 | 30 | Effective | Effective |

| GJ072 | 10 | Effective | Effective |

| GJ072 | 30 | Effective | Effective |

| Qualitative summary based on data from Du L, et al. (2013). Mol Ther. 21(9):1779-89, where effectiveness was demonstrated by restored ATM kinase activity. |

Experimental Protocols

The assessment of this compound's read-through activity relies on a suite of established molecular and cellular biology techniques. Detailed protocols for the key assays are provided below.

Dual-Luciferase Reporter Assay for PTC Read-Through

This assay is a common method to quantify the efficiency of read-through of a specific PTC.

Principle: A reporter plasmid is constructed containing an upstream Renilla luciferase gene followed by the PTC-containing sequence of interest, and then a downstream firefly luciferase gene in the same reading frame. Read-through of the PTC results in the expression of a fusion protein, and the ratio of firefly to Renilla luciferase activity provides a quantitative measure of read-through efficiency.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) in a 96-well plate.

-

Transfect cells with the dual-luciferase reporter plasmid using a suitable transfection reagent.

-

Co-transfect with a control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or control compounds.

-

Incubate for a further 24-48 hours.

-

-

Cell Lysis:

-

Wash cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Assay:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample.

-

Normalize the ratios to a control construct without a PTC to determine the percentage of read-through.

-

Western Blot for Full-Length Protein Detection

This technique is used to visualize the production of full-length protein following treatment with a read-through compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells containing an endogenous nonsense mutation (e.g., A-T patient-derived cells) to confluence.

-

Treat the cells with this compound or control compounds for 48-72 hours.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the full-length protein of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

-

Flow Cytometry for ATM Kinase Activity

In the context of A-T, a functional readout of read-through is the restoration of ATM kinase activity, which can be measured by the phosphorylation of its downstream targets.

Protocol:

-

Cell Culture and Treatment:

-

Culture A-T patient-derived lymphoblastoid cells.

-

Treat the cells with this compound or control compounds for 4 days.

-

-

Induction of DNA Damage (Optional but recommended):

-

Irradiate the cells with a low dose of ionizing radiation (e.g., 2 Gy) to induce DNA double-strand breaks and activate ATM.

-

-

Cell Fixation and Permeabilization:

-

Harvest the cells and fix them with a fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., 90% methanol) to allow antibody entry.

-

-

Immunostaining:

-

Incubate the cells with a primary antibody specific for the phosphorylated form of an ATM substrate (e.g., anti-phospho-ATM Ser1981 or anti-phospho-SMC1 Ser966).

-

Wash the cells.

-

Incubate the cells with a fluorescently labeled secondary antibody.

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer to measure the fluorescence intensity of the stained cell population.

-

An increase in the mean fluorescence intensity (ΔFI) compared to untreated cells indicates restored ATM kinase activity.

-

XTT Cell Viability Assay

This assay is performed to assess the cytotoxicity of the read-through compound.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound.

-

-

XTT Labeling:

-

After the desired incubation period (e.g., 24-72 hours), add the XTT labeling reagent (pre-mixed with an electron-coupling reagent) to each well.

-

Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.

-

-

Absorbance Measurement:

-

Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Visualizing the Landscape of Nonsense Suppression

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

References

- 1. Advances in therapeutic use of a drug-stimulated translational readthrough of premature termination codons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. pnas.org [pnas.org]

- 4. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. amsbio.com [amsbio.com]

In-Depth Technical Guide: Therapeutic Potential of GJ103 Sodium Salt for Genetic Disorders Caused by Nonsense Mutations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GJ103 sodium salt, an analog of the read-through compound GJ072, has emerged as a promising therapeutic candidate for genetic diseases caused by nonsense mutations. These mutations introduce a premature termination codon (PTC) in the mRNA, leading to the production of a truncated, non-functional protein. This compound functions by inducing the translational machinery to read through these PTCs, thereby restoring the synthesis of the full-length, functional protein. Preclinical studies have demonstrated its efficacy in the context of Ataxia-Telangiectasia (A-T), a rare neurodegenerative disorder caused by mutations in the Ataxia Telangiectasia Mutated (ATM) gene. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction: The Challenge of Nonsense Mutations